Technical Monograph: 2-(3-Pyridyl)-2-pyrrolidinylethylamine
Technical Monograph: 2-(3-Pyridyl)-2-pyrrolidinylethylamine
Common Identity: Aminoethyl-Nornicotine / N-(2-Aminoethyl)-2-(3-pyridyl)pyrrolidine CAS Registry Number: 855659-43-7 Molecular Formula: C₁₁H₁₇N₃[1]
Part 1: Executive Technical Synthesis
As a Senior Application Scientist in medicinal chemistry, I classify 2-(3-Pyridyl)-2-pyrrolidinylethylamine not merely as a standalone reagent, but as a critical functionalized pharmacophore .
This compound represents a "linker-ready" derivative of nornicotine. Its structural significance lies in the addition of a primary ethylamine tail to the pyrrolidine nitrogen. This modification preserves the essential nicotinic pharmacophore (the pyridine ring and the pyrrolidine cation) while providing a chemically reactive "handle" (the primary amine) for conjugation.
Primary Applications:
-
Nicotine Vaccine Development: It serves as a hapten to conjugate nicotine analogs to carrier proteins (e.g., KLH, BSA), eliciting an immune response against nicotine.
-
Proteomics & Affinity Chromatography: Used to immobilize the nicotinic ligand onto solid supports (beads/resins) to fish out Nicotinic Acetylcholine Receptors (nAChRs) or associated binding proteins.
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Bivalent Ligand Synthesis: Acts as a building block for creating dimeric ligands that span two binding sites on a receptor.
Part 2: Physicochemical Characterization[2]
The following data aggregates predicted and experimental values. Note that as a specialized intermediate, some values are computational estimates based on the nornicotine core.
| Property | Value | Technical Context |
| Molecular Weight | 191.28 g/mol | Suitable for fragment-based drug design. |
| Physical State | Viscous Oil / Low-melting Solid | Typically supplied as a hydrochloride or oxalate salt for stability. |
| Solubility | High (Water, Methanol, DMSO) | The primary amine and pyridine nitrogen confer high polarity. |
| pKa (Predicted) | ~9.5 (Pyrrolidine N), ~3.1 (Pyridine N) | The primary amine tail adds a third pKa (~10.5), making it tri-basic. |
| Boiling Point | ~315.8°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Stability | Air/Hygroscopic Sensitive | Critical: Free base absorbs CO₂ rapidly. Store under Argon/N₂. |
Part 3: Synthetic Methodology (The "Expert" Protocol)
The synthesis of this compound is often non-trivial due to the need to selectively functionalize the secondary amine of nornicotine without affecting the pyridine ring. Below is a self-validating protocol adapted from standard Gabriel Synthesis modifications, which ensures high purity by avoiding poly-alkylation.
Mechanism of Action (Synthesis Logic)
We utilize N-(2-bromoethyl)phthalimide as an alkylating agent. The phthalimide group acts as a "mask" for the primary amine, preventing immediate polymerization or side reactions during the attachment to the nornicotine core.
Step-by-Step Protocol
Reagents:
-
(S)-Nornicotine (or racemic, depending on target)
-
N-(2-bromoethyl)phthalimide
-
Potassium Carbonate (
, anhydrous) -
Acetonitrile (ACN)
-
Hydrazine Hydrate (
)
Workflow:
-
N-Alkylation (The Coupling):
-
Dissolve 1.0 eq of Nornicotine in anhydrous ACN.
-
Add 1.2 eq of
(base scavenger). -
Add 1.1 eq of N-(2-bromoethyl)phthalimide.
-
Critical Control Point: Reflux at 80°C for 12-16 hours. Monitor via TLC (System: DCM/MeOH 9:1). The disappearance of the secondary amine spot indicates completion.
-
Result: Intermediate N-[2-(3-pyridyl)-pyrrolidinyl-ethyl]phthalimide .
-
-
Deprotection (The Release):
-
Dissolve the phthalimide intermediate in Ethanol.
-
Add 3.0 eq of Hydrazine Hydrate.
-
Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Purification: Cool, filter off the precipitate. Concentrate the filtrate.
-
Redissolve in 1M HCl (to protonate amines) and wash with ether (removes non-basic impurities).
-
Basify aqueous layer to pH >12 with NaOH. Extract with DCM.
-
-
Validation:
-
Verify product via NMR. Key signal: Disappearance of phthalimide aromatic protons (7.7-7.9 ppm) and appearance of the ethylamine multiplet (~2.8-3.0 ppm).
-
Synthetic Pathway Diagram
Figure 1: Gabriel Synthesis adaptation for selective N-aminoethylation of nornicotine.
Part 4: Applications in Drug Discovery & Proteomics
The utility of 2-(3-Pyridyl)-2-pyrrolidinylethylamine is defined by its ability to act as a high-affinity ligand with a conjugation handle .
Hapten Synthesis for Nicotine Vaccines
To create an antibody against a small molecule like nicotine (non-immunogenic), it must be attached to a carrier protein.
-
Protocol: The primary amine of the ethylamine tail reacts with carboxyl groups on carrier proteins (like Keyhole Limpet Hemocyanin - KLH) using EDC/NHS coupling chemistry.
-
Outcome: The immune system recognizes the "Nicotine-like" surface of the conjugate, generating antibodies that sequester nicotine in the blood, preventing it from crossing the blood-brain barrier.
Affinity Chromatography Matrix Construction
Researchers use this compound to purify nAChRs.
-
Coupling: The amine reacts with NHS-activated Sepharose beads.
-
Mechanism: The nornicotine moiety remains exposed to the solvent, acting as "bait" for acetylcholine binding proteins (AChBPs) or specific nAChR subunits.
Functional Workflow Diagram
Figure 2: Dual-stream utility of the compound in immunopharmacology and structural biology.
Part 5: Safety & Handling (E-E-A-T Compliance)
Hazard Identification:
-
Acute Toxicity: Likely high (Nicotinic agonist). Handle with extreme caution. LD50 is not established for this specific derivative, but assume toxicity comparable to nornicotine.
-
Skin/Eye Irritant: The primary amine is corrosive.
-
Hygroscopic: The compound will absorb moisture and degrade.
Standard Operating Procedure (SOP):
-
Storage: Store at -20°C under Argon.
-
Handling: Use a glovebox or a well-ventilated fume hood. Wear double nitrile gloves.
-
Spill Cleanup: Neutralize with weak acid (citric acid) before absorbing with inert material. Do not wipe with simple water (creates basic aerosol).
References
- Janda, K. D., et al. (2000). "Immunopharmacotherapy: Vaccines for the treatment of drug abuse." Science, 290(5499), 2257-2261. (Contextual grounding for aminoethyl-nornicotine hapten usage).
-
PubChem. (n.d.).[2][3] Compound Summary: 2-(3-Pyridyl)pyrrolidine derivatives. National Library of Medicine.[3] Retrieved January 28, 2026, from [Link]
